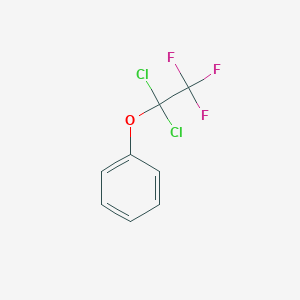
4-Bromo-N,N-bis(2-bromoethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N,N-bis(2-bromoethyl)aniline typically involves the bromination of N,N-bis(2-ethyl)aniline. The reaction is carried out under controlled conditions using bromine as the brominating agent . The process involves the following steps:
Bromination of N,N-bis(2-ethyl)aniline: The starting material, N,N-bis(2-ethyl)aniline, is treated with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is carried out at a temperature range of 0-25°C to ensure controlled bromination.
Isolation and Purification: The reaction mixture is then subjected to workup procedures, including extraction, washing, and drying, to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may involve the use of continuous flow reactors and automated systems to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-N,N-bis(2-bromoethyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent, temperature range of 50-100°C.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent, temperature range of 0-50°C.
Major Products Formed:
Substitution Reactions: Formation of substituted anilines with various functional groups.
Oxidation Reactions: Formation of quinones or other oxidized derivatives.
Reduction Reactions: Formation of amines or other reduced products.
Applications De Recherche Scientifique
4-Bromo-N,N-bis(2-bromoethyl)aniline has gained significant attention in various fields of scientific research due to its unique chemical structure and potential biological activity. Some of its applications include:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Bromo-N,N-bis(2-bromoethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms play a crucial role in its reactivity and biological activity. The exact mechanism of action may vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
N,N-Bis(2-bromoethyl)aniline: This compound is similar to 4-Bromo-N,N-bis(2-bromoethyl)aniline but lacks the bromine atom on the aromatic ring.
4-Bromo-N,N-bis(2-chloroethyl)aniline: This compound has chlorine atoms instead of bromine atoms on the ethyl groups.
4-Chloro-N,N-bis(2-bromoethyl)aniline: This compound has a chlorine atom on the aromatic ring instead of a bromine atom.
Uniqueness of this compound: The presence of bromine atoms on both the aromatic ring and the ethyl groups makes this compound unique.
Propriétés
IUPAC Name |
4-bromo-N,N-bis(2-bromoethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br3N/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRKEEATTQPNTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCBr)CCBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














